molecular formula C7H15BO4 B8269442 (3-(tert-Butoxy)-3-oxopropyl)boronic acid

(3-(tert-Butoxy)-3-oxopropyl)boronic acid

Cat. No.: B8269442
M. Wt: 174.00 g/mol
InChI Key: XOBQCZBEESROPA-UHFFFAOYSA-N
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Description

(3-(tert-Butoxy)-3-oxopropyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a propyl chain with a tert-butoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butoxy)-3-oxopropyl)boronic acid typically involves the reaction of tert-butyl acetoacetate with a boron-containing reagent. One common method is the reaction of tert-butyl acetoacetate with triisopropyl borate in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired boronic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(tert-Butoxy)-3-oxopropyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and appropriate ligands.

Major Products Formed:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Various substituted organic compounds depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (3-(tert-Butoxy)-3-oxopropyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, enabling the study of biological processes.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound is used in the development of advanced materials, such as boron-doped polymers and catalysts, which have applications in electronics and catalysis.

Mechanism of Action

Mechanism: The mechanism of action of (3-(tert-Butoxy)-3-oxopropyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical reactions.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes that contain active site serine residues by forming boronate esters.

    Receptors: It can interact with receptors that have hydroxyl groups, modulating their activity.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a tert-butoxy group.

    Methylboronic acid: A boronic acid with a methyl group, used in similar applications but with different reactivity.

    Vinylboronic acid: Contains a vinyl group, used in polymer synthesis and other organic transformations.

Uniqueness:

    Reactivity: The presence of the tert-butoxy group in (3-(tert-Butoxy)-3-oxopropyl)boronic acid imparts unique steric and electronic properties, making it more selective in certain reactions.

    Applications: Its specific structure allows for applications in areas where other boronic acids may not be as effective, such as in the synthesis of sterically hindered molecules.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO4/c1-7(2,3)12-6(9)4-5-8(10)11/h10-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBQCZBEESROPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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